N-(1,3-苯并噻唑-2-基甲基)苯甲酰胺

描述

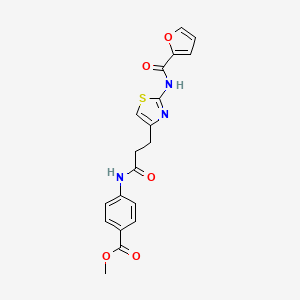

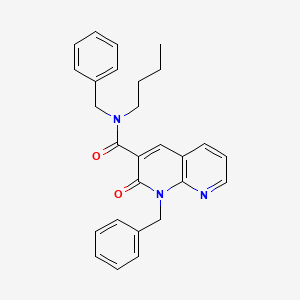

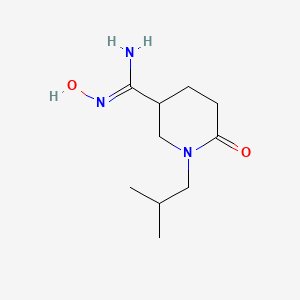

“N-(1,3-benzothiazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H12N2OS . It has a molecular weight of 268.34 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)benzamide involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). This process yields a series of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a melting point of 149-150°C . It is a powder and is stored at room temperature .科学研究应用

药理学评估

- 一项研究合成了一系列 1,3-苯并噻唑-2-基苯甲酰胺,并对它们进行了抗惊厥、神经毒性、中枢神经系统抑制剂和其他毒性研究的评估。这些化合物对 MES 和 scPTZ 筛选具有活性,并且在没有神经毒性或肝毒性的情况下表现出减少的不动时间 (Rana 等人,2008 年)。

血管内皮生长因子受体-2 抑制剂

- 取代的 3-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效抑制剂。它们表现出优异的激酶选择性、良好的药代动力学性质,并在人肺癌和结肠癌异种移植模型中表现出强大的体内疗效 (Borzilleri 等人,2006 年)。

金属螯合性质

- 合成了 N-苯并噻唑-2-基-苯甲酰胺和相关化合物,发现它们与 CuII、NiII、PdII 和 ZnII 形成 2:1 金属螯合物。这些配合物通过 XPS、NMR、FAB 质谱和 X 射线衍射研究进行表征,展示了它们在金属配位化学中的潜力 (Angulo-Cornejo 等人,2000 年)。

抗菌活性

- 曼尼希反应用于合成 N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物,该衍生物对各种细菌和真菌菌株表现出体外抗菌活性。进行计算机模拟研究以定义这些化合物与微生物蛋白的相互作用 (Sethi 等人,2016 年)。

光物理性质

- 合成了 2-(1H-苯并咪唑-2-基)-5-(N,N-二乙基氨基)苯酚、2-(1,3-苯并恶唑-2-基)-5-(N,N-二乙基氨基)苯酚和 2-(1,3-苯并噻唑-2-基)-5-(N,N-二乙基氨基)苯酚的新型荧光衍生物,并对其进行了表征。研究了它们的光物理性质,显示出单一吸收和双发射特性,表明在基于荧光的技术中具有潜在的应用 (Padalkar 等人,2011 年)。

多重活性的生物学筛选

- 合成了新的 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙/丙酰胺衍生物,发现它们具有镇静作用、高抗炎活性、对肿瘤细胞系的选择性细胞毒作用和抗菌作用。该研究将这些活性与结构特征和理化参数相关联 (Zablotskaya 等人,2013 年)。

安全和危害

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary target of N-(Benzo[d]thiazol-2-ylmethyl)benzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(Benzo[d]thiazol-2-ylmethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to enhance the sensitivity of pain receptors and cause inflammation .

Result of Action

The inhibition of COX enzymes by N-(Benzo[d]thiazol-2-ylmethyl)benzamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are involved in these processes . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .

生化分析

Biochemical Properties

N-(Benzo[d]thiazol-2-ylmethyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes

Cellular Effects

The effects of N-(Benzo[d]thiazol-2-ylmethyl)benzamide on cells are diverse. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZKWAXOBMOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

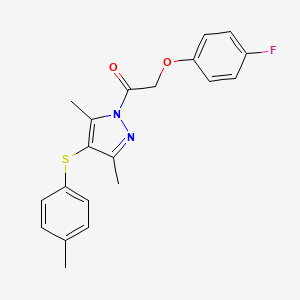

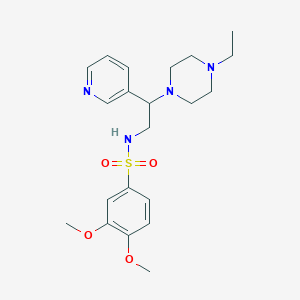

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)

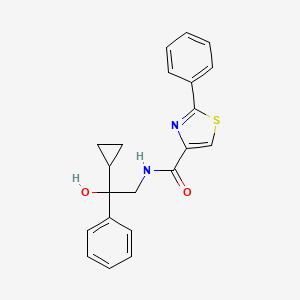

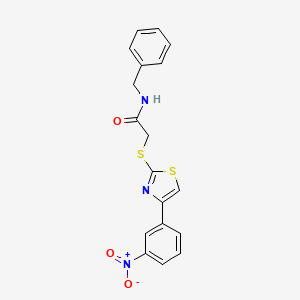

![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2954989.png)

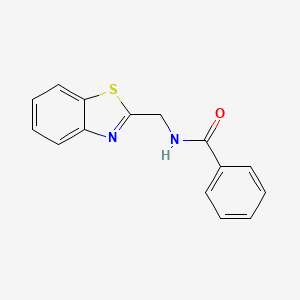

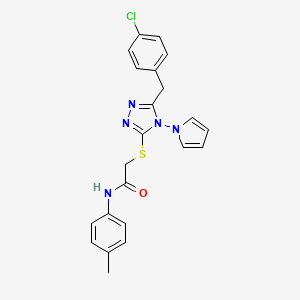

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)